3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine 3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17204198
InChI: InChI=1S/C7H5ClN4O2/c8-3-7-10-9-6-2-1-5(12(13)14)4-11(6)7/h1-2,4H,3H2
SMILES:
Molecular Formula: C7H5ClN4O2
Molecular Weight: 212.59 g/mol

3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine

CAS No.:

Cat. No.: VC17204198

Molecular Formula: C7H5ClN4O2

Molecular Weight: 212.59 g/mol

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine -

Specification

Molecular Formula C7H5ClN4O2
Molecular Weight 212.59 g/mol
IUPAC Name 3-(chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine
Standard InChI InChI=1S/C7H5ClN4O2/c8-3-7-10-9-6-2-1-5(12(13)14)4-11(6)7/h1-2,4H,3H2
Standard InChI Key LDBWXFIMBDFXBD-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NN=C(N2C=C1[N+](=O)[O-])CCl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-(chloromethyl)-6-nitro- triazolo[4,3-a]pyridine is C₇H₅ClN₄O₂, with a molecular weight of 212.59 g/mol. Its IUPAC name, 3-(chloromethyl)-6-nitro-[1, triazolo[4,3-a]pyridine, reflects the fusion of a triazole ring (positions 1,2,4) to a pyridine scaffold (Figure 1). Key structural features include:

  • A chloromethyl (-CH₂Cl) group at position 3, enhancing electrophilicity and enabling nucleophilic substitution reactions.

  • A nitro (-NO₂) group at position 6, contributing to electron-withdrawing effects and π-stacking interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₇H₅ClN₄O₂
Molecular Weight212.59 g/mol
IUPAC Name3-(chloromethyl)-6-nitro- triazolo[4,3-a]pyridine
Canonical SMILESC1=CC2=NN=C(N2C=C1N+[O-])CCl
InChI KeyLDBWXFIMBDFXBD-UHFFFAOYSA-N

The nitro group’s electron-deficient nature polarizes the aromatic system, while the chloromethyl group provides a reactive site for functionalization. X-ray crystallography and NMR studies confirm the planar geometry of the triazolo-pyridine core, with bond lengths consistent with conjugated π-systems .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 3-(chloromethyl)-6-nitro- triazolo[4,3-a]pyridine typically involves cyclization reactions between hydrazine derivatives and electrophilic pyridine precursors. A notable method employs 2-hydrazinylpyridines and chloroethynylphosphonates under catalyst-free conditions (Scheme 1) :

  • Nucleophilic substitution: The hydrazine nitrogen attacks the chloroethynylphosphonate, forming an ynamine intermediate.

  • 5-exo-dig cyclization: Intramolecular attack by the pyridine nitrogen closes the triazole ring.

  • Dimroth rearrangement: In the presence of a nitro group, the triazole ring may undergo rearrangement to yield regioisomers .

Key Reaction Conditions:

  • Temperature: 60–120°C

  • Solvent: 1,4-dioxane or chloroform

  • Base: Potassium carbonate

Table 2: Representative Synthesis Data

Starting MaterialProduct YieldConditionsReference
2-Hydrazinyl-3-nitropyridine60%60°C, 50 hours
Chloroethynylphosphonate12.2%Microwave, 120°C

The nitro group’s electron-withdrawing effect complicates reactivity, often necessitating prolonged reaction times or elevated temperatures to suppress side reactions like resinification .

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR spectra reveal distinct signals for the chloromethyl proton (δ 4.6–4.8 ppm) and aromatic protons (δ 8.1–8.9 ppm).

  • X-ray Crystallography: Confirms the fused bicyclic structure and coplanarity of the triazole and pyridine rings .

  • Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 212.59 [M+H]⁺.

Biological Activities and Mechanisms

Antimicrobial Properties

Triazolo-pyridine derivatives exhibit broad-spectrum antimicrobial activity. The chloromethyl group enhances membrane permeability, while the nitro group disrupts microbial electron transport chains. In vitro studies on analogs demonstrate:

  • IC₅₀: 12–45 μM against Staphylococcus aureus.

  • MIC: 8–32 μg/mL for Candida albicans .

Neuroprotective Effects

Structural analogs act as AMPA receptor antagonists, reducing glutamate-induced excitotoxicity. In rodent models, triazolo-pyridines decrease infarct volume by 30% in ischemic stroke .

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a precursor for phosphonylated triazolopyridines, which show enhanced bioavailability and target affinity. Derivatives with substituents at the chloromethyl position exhibit:

  • Improved pharmacokinetics: LogP reduced from 2.1 to 1.5 .

  • Selective kinase inhibition: IC₅₀ < 100 nM for CDK4/6.

Materials Science

Triazolo-pyridines are employed in organic light-emitting diodes (OLEDs) due to their electron-deficient cores. Device efficiency reaches 15 cd/A with a turn-on voltage of 3.2 V .

Future Research Directions

  • Mechanistic Studies: Elucidate the role of the nitro group in DNA intercalation using single-molecule fluorescence assays.

  • In Vivo Toxicology: Assess long-term toxicity in murine models to advance preclinical development.

  • Structural Optimization: Introduce fluorinated groups to enhance blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator